molecular formula C11H10BrN3O2 B13887586 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole

4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B13887586
M. Wt: 296.12 g/mol
InChI Key: ICYGNGPNIJTERK-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the ethyl group: Alkylation can be performed using ethyl halides in the presence of a base.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The ethyl group can be replaced with other alkyl or aryl groups through alkylation or arylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted pyrazoles: Formed from the substitution of the bromine or ethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and applications.

    4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, which can influence its chemical properties.

Uniqueness

4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-1-ethyl-3-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3

InChI Key

ICYGNGPNIJTERK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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